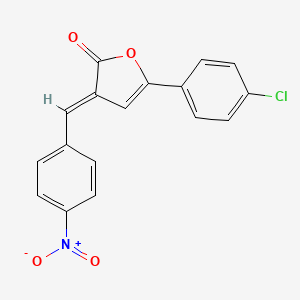
5-(4-chlorophenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, commonly known as CNBF, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. CNBF is a furanone derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
CNBF has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antibacterial, and antifungal properties. CNBF has also been investigated for its potential use in cancer treatment and as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of CNBF is not fully understood. However, studies have suggested that it may inhibit the production of inflammatory mediators by blocking the activation of nuclear factor-kappa B (NF-kB). CNBF has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that CNBF has anti-inflammatory and antimicrobial effects. It has been shown to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. CNBF has also been shown to inhibit the growth of certain bacteria and fungi. However, its effects on humans are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNBF has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It has also been shown to have low toxicity in vitro. However, its limitations include its limited solubility in water and its instability in some solvents.
Direcciones Futuras
There are several future directions for research on CNBF. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and antimicrobial effects. Additionally, research could be conducted to optimize the synthesis method of CNBF to improve its yield and purity.
Métodos De Síntesis
CNBF can be synthesized using different methods, including the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate to form 5-(4-chlorophenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. Another method involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of potassium carbonate and 1,4-dioxane to form CNBF.
Propiedades
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-5-3-12(4-6-14)16-10-13(17(20)23-16)9-11-1-7-15(8-2-11)19(21)22/h1-10H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJLHJVFRPYTP-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
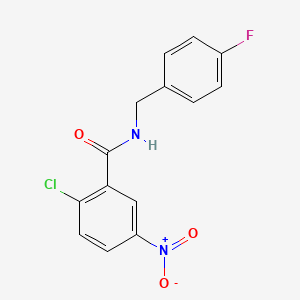
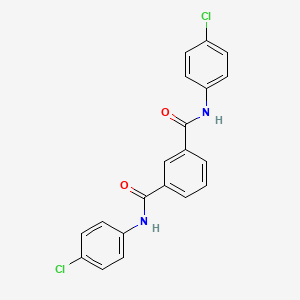
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)

![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
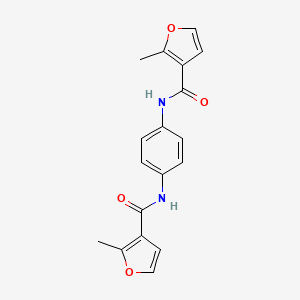
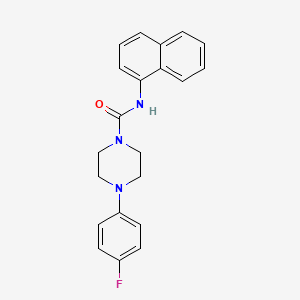

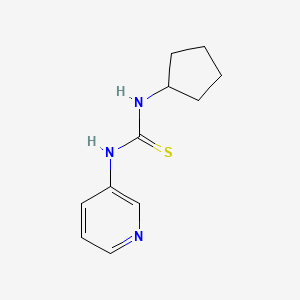
![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)